WST-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

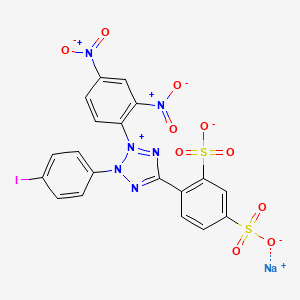

C19H10IN6NaO10S2 |

|---|---|

Peso molecular |

696.3 g/mol |

Nombre IUPAC |

sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12(4-2-11)23-21-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)22-24(23)16-8-5-13(25(27)28)9-17(16)26(29)30;/h1-10H,(H-,31,32,33,34,35,36);/q;+1/p-1 |

Clave InChI |

LKVNWZJLLRMMAS-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the WST-3 Assay: Core Principles and Applications

This technical guide provides a comprehensive overview of the Water-Soluble Tetrazolium salt-3 (WST-3) assay, a colorimetric method for the sensitive and accurate quantification of cell viability, proliferation, and cytotoxicity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of the assay, offers detailed experimental protocols, and presents comparative data to aid in its effective implementation.

Core Principle of the this compound Assay

The this compound assay is predicated on the enzymatic reduction of the tetrazolium salt, this compound, into a soluble formazan dye by viable, metabolically active cells.[1][2] This conversion is fundamentally linked to the activity of mitochondrial dehydrogenases and the production of NADH and FADH2, which are indicative of cellular respiration and viability.

Unlike its predecessor, MTT, this compound is a negatively charged molecule that does not readily permeate the cell membrane. Consequently, its reduction occurs at the cell surface and is facilitated by an intermediate electron mediator, such as 1-Methoxy PMS. This mediator is lipid-soluble and can accept electrons from NADH or NADPH, primarily generated through the glycolytic pathway and the mitochondrial electron transport chain. The reduced mediator then exits the cell and reduces the extracellular this compound to a yellow-colored formazan product.

The amount of the water-soluble formazan dye produced is directly proportional to the number of living cells in the culture. The quantity of formazan is determined by measuring its absorbance using a spectrophotometer or microplate reader at a wavelength of approximately 433 nm.[1][2]

Data Presentation: Comparative Analysis of Cell Viability Assays

The this compound assay offers several advantages over traditional tetrazolium-based assays like MTT. The following table summarizes key quantitative and qualitative differences between this compound and other commonly used assays.

| Feature | This compound Assay | WST-1 Assay | WST-8 Assay | MTT Assay |

| Principle | Enzymatic reduction of this compound to soluble formazan | Enzymatic reduction of WST-1 to soluble formazan | Enzymatic reduction of WST-8 to soluble formazan | Enzymatic reduction of MTT to insoluble formazan |

| Formazan Solubility | Water-soluble | Water-soluble | Water-soluble | Insoluble in water (requires solubilization) |

| Absorbance Max (λmax) | ~433 nm[1][2] | ~438 nm | ~460 nm | ~570 nm |

| Protocol Steps | Add reagent, incubate, measure | Add reagent, incubate, measure | Add reagent, incubate, measure | Add reagent, incubate, solubilize, measure |

| Sensitivity | High | High | Very High[2][3] | Moderate |

| Linear Range | Wide | Wide | Wider than MTT[3] | Narrower |

| Cytotoxicity | Low | Low | Very Low[2][3] | Higher (reagent is toxic to cells)[4] |

| Incubation Time | 0.5 - 4 hours | 0.5 - 4 hours | 1 - 4 hours | 2 - 4 hours (plus solubilization time) |

Experimental Protocols

The following section provides a detailed methodology for performing a cell viability assay using this compound. Note that optimal conditions, such as cell seeding density and incubation times, may vary depending on the cell type and experimental design, and should be determined empirically.

Materials:

-

This compound assay reagent (containing this compound and an electron mediator)

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compounds and vehicle controls

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 430-450 nm

Protocol for Adherent Cells:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

-

-

Treatment:

-

After 24 hours, remove the medium and treat the cells with various concentrations of the test compound diluted in fresh medium (100 µL/well).

-

Include vehicle-treated wells as a negative control.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

This compound Reagent Addition:

-

Following the treatment period, add 10 µL of the this compound reagent to each well.

-

Gently tap the plate to ensure thorough mixing.

-

-

Incubation:

-

Incubate the plate for 0.5 to 4 hours in the incubator. The optimal incubation time should be determined in a preliminary experiment by measuring the absorbance at different time points.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 430 nm and 450 nm using a microplate reader.

-

Use a reference wavelength of >600 nm if possible to reduce background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Mandatory Visualization

The following diagrams illustrate the core biochemical pathway of the this compound assay and a typical experimental workflow.

Caption: Biochemical pathway of the this compound assay.

Caption: Experimental workflow for the this compound assay.

References

WST-3 Assay: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the WST-3 (Water-Soluble Tetrazolium salt-3) assay, a widely used colorimetric method for the determination of cell viability and cytotoxicity. The core of this assay lies in the bioreduction of a tetrazolium salt into a colored formazan product, a process directly linked to the metabolic activity of living cells.

Core Mechanism of Action

The this compound assay quantifies cellular metabolic activity by measuring the reduction of the tetrazolium salt, 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt.[1] In its oxidized state, this compound is a water-soluble compound with minimal color. However, in the presence of metabolically active cells, this compound is reduced to a highly water-soluble orange-colored formazan dye.[2][3][4] This reduction is dependent on the presence of NAD(P)H, which is produced during glycolysis and other metabolic processes, and requires an intermediate electron acceptor to shuttle electrons to the this compound molecule.[2][3][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the sample.[4]

The Biological Basis: Linking Metabolism to Color Change

The reduction of this compound is not a spontaneous chemical reaction but is intrinsically linked to cellular respiratory and metabolic processes. The primary drivers of this reduction are the nicotinamide adenine dinucleotide cofactors, NADH and NADPH, which are crucial for cellular energy metabolism.[6]

-

Source of Reducing Equivalents : Viable cells maintain a high metabolic rate, continuously producing NADH and NADPH through two primary pathways:

-

Role of Dehydrogenases : The production of NAD(P)H is catalyzed by various dehydrogenase enzymes within the mitochondria and cytoplasm.[7][8] Therefore, the overall activity of these dehydrogenases in a cell population correlates with the amount of formazan produced.

-

The Electron Mediator : this compound, being a cell-impermeable molecule, cannot directly enter the cell to be reduced by intracellular NAD(P)H.[5] The assay overcomes this by including a stable, water-soluble electron mediator, such as 1-Methoxy PMS (1-Methoxy-5-methylphenazinium methyl sulfate).[9][10] This mediator can accept electrons from NAD(P)H, likely at the cell surface, and then transfer these electrons to the extracellular this compound, causing its reduction to formazan.

Quantitative Data Summary

The following table summarizes the key quantitative and chemical properties of the this compound tetrazolium salt and its corresponding formazan dye.

| Property | This compound (Tetrazolium Salt) | This compound Formazan | Reference |

| Full Chemical Name | 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt | Not Applicable | [1] |

| CAS Number | 515111-36-1 | Not Applicable | [1][9] |

| Molecular Weight | 696.34 g/mol | Not Applicable | [1] |

| Appearance | Pale Yellow Powder | Orange, Water-Soluble Dye | [2][3] |

| Absorption Maximum (λmax) | 234 nm | 433 nm | [2][9] |

| Molar Absorptivity (ε) | >36,000 M⁻¹cm⁻¹ (at 234 nm) | >30,000 M⁻¹cm⁻¹ (at 433 nm) | [9] |

Detailed Experimental Protocol

This section outlines a generalized protocol for assessing cell viability using the this compound assay. Specific parameters such as cell number and incubation times should be optimized for each cell type and experimental condition.

Materials:

-

Cells of interest cultured in a 96-well microplate

-

This compound assay solution (often provided as a "Coloring Reagent" containing this compound and an electron mediator)

-

Culture medium

-

Microplate reader capable of measuring absorbance at ~430-450 nm

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 0.1 to 5 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.[7] Include wells with medium only for background control.

-

Cell Treatment: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) and treat with the compounds or substances to be tested for the desired duration (e.g., 24 to 96 hours).[7]

-

Reagent Addition: Add 10 µL of the this compound "Coloring Reagent" directly to each well.[4][7] Gently tap the plate to ensure mixing.

-

Incubation: Incubate the plate for 0.5 to 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[7] The optimal incubation time will vary depending on the cell type and density and should be determined empirically.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 430 nm and 450 nm using a microplate reader.[2][3][4] A reference wavelength of >600 nm can be used to subtract background noise.[7]

-

Data Analysis: Subtract the absorbance of the background control wells (medium only) from all other readings.[3] The resulting absorbance values are directly proportional to the number of viable cells.

References

- 1. Reductive Chromogenic Dye this compound | CAS 515111-36-1 Dojindo [dojindo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dojindo.com [dojindo.com]

- 4. interchim.fr [interchim.fr]

- 5. Cellular glucose metabolism is essential for the reduction of cell-impermeable water-soluble tetrazolium (WST) dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NADPH—The Forgotten Reducing Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. interchim.fr [interchim.fr]

- 10. Long Term and Standard Incubations of WST-1 Reagent Reflect the Same Inhibitory Trend of Cell Viability in Rat Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

WST-3 Cell Viability Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Water-Soluble Tetrazolium salt-3 (WST-3) cell viability assay, a colorimetric method used to assess cell proliferation, cytotoxicity, and metabolic activity. This document details the core principles of the assay, experimental protocols, and data interpretation, offering a valuable resource for researchers in cell biology and drug discovery.

Core Principles of the this compound Assay

The this compound assay is a robust method for determining the number of viable cells in a culture. The fundamental principle lies in the enzymatic reduction of the tetrazolium salt this compound by cellular dehydrogenases, primarily located in the mitochondria of metabolically active cells. This reduction results in the formation of a water-soluble formazan dye.[1][2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the sample. The quantity of the formazan dye is determined by measuring the absorbance of the solution at a specific wavelength.

This compound is a member of the water-soluble tetrazolium salt family, which includes other commonly used reagents like WST-1 and WST-8. WST-8 is a notable evolution in this family, engineered to combine the high stability of WST-1 with the high sensitivity of this compound.[3]

The reduction of this compound to its formazan product is facilitated by an electron mediator. In the presence of this mediator, this compound is reduced by NADH to form a this compound formazan, which exhibits an absorption maximum at approximately 433 nm.[1][2]

Quantitative Data

The following table summarizes the key quantitative properties of the this compound reagent and its resulting formazan dye. This information is critical for accurate data analysis and interpretation.

| Property | Value | Source |

| This compound | ||

| Chemical Formula | C₁₉H₁₀IN₆NaO₁₀S₂ | [4] |

| Molecular Weight | 696.34 g/mol | [4] |

| Molar Absorptivity | ≥ 36,000 L/mol·cm (at ~235 nm) | [5] |

| This compound Formazan | ||

| Absorbance Maximum (λmax) | 433 nm | [1][2] |

Experimental Protocols

While specific protocols may vary slightly between reagent manufacturers, the following provides a detailed, generalized methodology for performing a this compound cell viability assay. It is always recommended to optimize the assay conditions for specific cell types and experimental setups.

Reagent Preparation

-

This compound Reagent Solution: Prepare the this compound solution according to the manufacturer's instructions. This typically involves dissolving the this compound powder in a specific buffer. The solution should be protected from light and can often be stored at 4°C for short periods or at -20°C for long-term storage.[6]

-

Electron Mediator Solution: If not already included in the this compound reagent, prepare the electron mediator solution as recommended by the supplier.

Cell Seeding

-

Harvest and count the cells to be assayed.

-

Seed the cells in a 96-well microplate at the desired density. The optimal cell number per well will vary depending on the cell type and the duration of the experiment.

-

Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO₂) for the desired period to allow for cell attachment and/or treatment with the test compound.

Assay Procedure

-

At the end of the cell culture or treatment period, add 10 µL of the this compound reagent solution to each well of the 96-well plate.[7]

-

Be careful not to introduce bubbles into the wells, as they can interfere with the absorbance reading.

-

Incubate the plate for 1 to 4 hours in a humidified incubator.[7] The optimal incubation time will depend on the metabolic activity of the cells.

-

Gently shake the plate to ensure a uniform distribution of the formazan product.

-

Measure the absorbance at a wavelength between 430 nm and 490 nm using a microplate reader. The optimal absorbance for the this compound formazan is 433 nm.[1][2][7] A reference wavelength of 600-650 nm can be used to subtract background absorbance.

Controls

-

Background Control: Include wells containing only culture medium and the this compound reagent to measure the background absorbance.

-

Untreated Control: Include wells with untreated cells to represent 100% viability.

-

Positive Control (for cytotoxicity assays): Include wells with cells treated with a known cytotoxic agent to ensure the assay is performing as expected.

Data Analysis and Interpretation

The cell viability is calculated based on the absorbance readings.

-

Subtract Background: Subtract the average absorbance of the background control wells from the absorbance of all other wells.

-

Calculate Percentage Viability: The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

IC50 Determination

The this compound assay is frequently used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration that inhibits cell viability by 50%.

Procedure for IC50 Determination:

-

Plate cells and treat them with a serial dilution of the test compound.

-

Perform the this compound assay as described above.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound Reduction

The reduction of this compound is intrinsically linked to cellular metabolic pathways that produce the reducing equivalents NADH and NADPH. The primary pathway involved is mitochondrial respiration, where dehydrogenases play a key role.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Reductive Chromogenic Dye this compound | CAS 515111-36-1 Dojindo [dojindo.com]

- 6. dojindo.com [dojindo.com]

- 7. m.youtube.com [m.youtube.com]

- 8. tis.wu.ac.th [tis.wu.ac.th]

- 9. researchgate.net [researchgate.net]

- 10. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. advetresearch.com [advetresearch.com]

- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

WST-3 Formazan: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount. This in-depth technical guide explores the core properties of the formazan product derived from WST-3, a water-soluble tetrazolium salt. This guide provides a comprehensive overview of its physicochemical characteristics, the underlying biochemistry of its formation, and detailed experimental protocols for its application in cell-based assays.

Introduction to this compound and its Formazan Product

Water-soluble tetrazolium salt-3 (this compound) is a chromogenic dye used in colorimetric assays to assess cell viability and metabolic activity. Like other tetrazolium salts, this compound is reduced by cellular dehydrogenases, primarily via intracellular reductants like NADH and NADPH, to a colored formazan product.[1][2] A key advantage of this compound is that its resulting formazan dye is water-soluble, eliminating the need for a solubilization step that is required for older tetrazolium salts like MTT. This property allows for a more streamlined and high-throughput workflow.[3]

The reduction of this compound is facilitated by an electron mediator, such as 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxy PMS), which transfers electrons from intracellular NADH or NADPH to the extracellular this compound.[1][4] The intensity of the resulting dark red formazan color is directly proportional to the number of metabolically active, viable cells.

Physicochemical Properties of this compound Formazan

The utility of this compound formazan in quantitative assays is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt | [5] |

| Molecular Formula | C₁₉H₁₀IN₆NaO₁₀S₂ | [5] |

| Molecular Weight | 696.34 g/mol | |

| Appearance | Dark red solution | |

| Absorption Maximum (λmax) | 433 nm | [4][6] |

| Molar Extinction Coefficient (ε) | >30,000 M⁻¹cm⁻¹ at 433 nm | [7] |

| Solubility | Water-soluble | [4] |

Biochemical Mechanism of this compound Formazan Formation

The conversion of this compound to its formazan derivative is a biochemical process indicative of cellular metabolic health. The fundamental pathway involves the enzymatic reduction of the tetrazolium ring.

References

- 1. Cellular glucose metabolism is essential for the reduction of cell-impermeable water-soluble tetrazolium (WST) dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of WST-8 based colorimetric NAD(P)H detection for quantitative dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Reductive Chromogenic Dye this compound | CAS 515111-36-1 Dojindo [dojindo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. interchim.fr [interchim.fr]

A Technical Guide to the Applications of WST-3 in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Water-soluble tetrazolium salt (WST) assays are a cornerstone of modern cell biology, providing a robust platform for the quantitative assessment of cell viability, proliferation, and cytotoxicity. Among these, the WST-3 assay offers a sensitive and efficient colorimetric method for determining cellular metabolic activity. This technical guide provides an in-depth overview of the core principles, applications, and methodologies associated with this compound. It includes detailed experimental protocols, a comparative analysis with other common tetrazolium salts, and an exploration of the key signaling pathways that influence assay outcomes, providing researchers with the foundational knowledge to effectively integrate this compound into their workflows.

Core Principle: The Mechanism of this compound Action

This compound, with the chemical name 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt, is a highly water-soluble tetrazolium salt.[1][2] The central principle of the this compound assay lies in its reduction by viable, metabolically active cells to a soluble formazan dye. This bioreduction is primarily carried out by NAD(P)H, which is produced in large quantities during glycolysis and through the pentose phosphate pathway.[3]

The cell-impermeable nature of this compound means that its reduction occurs at the cell surface or in the extracellular medium. This process is facilitated by an intermediate electron carrier, which transfers electrons from intracellular NAD(P)H, generated by mitochondrial dehydrogenases, across the plasma membrane to the this compound salt.[1] The resulting water-soluble formazan dye produces a distinct color change that is directly proportional to the number of living cells. The amount of formazan is quantified by measuring the absorbance of the solution.

References

- 1. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR Activation Leads to Cell Death Independent of PI3K/AKT/mTOR in an AD293 Cell Line | PLOS One [journals.plos.org]

- 3. assay.dev [assay.dev]

A Technical Guide to the Chemical Properties and Applications of WST-3 Tetrazolium Salt

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the water-soluble tetrazolium salt, WST-3, a crucial reagent in modern cell biology and pharmacology. We will delve into its chemical structure, mechanism of action, and its application in quantitative assays for determining cell viability and cytotoxicity. This guide is intended to serve as a technical resource for professionals engaged in cellular and molecular research.

Chemical Structure and Physicochemical Properties

This compound, systematically known as 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt, is a member of the water-soluble tetrazolium salt family.[1] These salts were developed to overcome the limitations of earlier tetrazolium dyes, such as MTT, by improving the water solubility of both the salt and its resulting formazan dye.[1][2][3] The key to this compound's high water solubility is the presence of sulfonate groups on one of its phenyl rings.[1][2]

The core of the molecule is a five-membered tetrazole ring, a heterocyclic compound with four nitrogen atoms and one carbon atom.[4] This ring structure is responsible for the redox properties of the dye. Attached to this core are three substituted phenyl groups that influence the salt's solubility and spectral properties. The presence of electron-withdrawing nitro groups also plays a role in the molecule's redox potential.

The physicochemical properties of this compound and its reduced formazan product are summarized below. These parameters are critical for the design and interpretation of experiments.

| Property | Value | Reference |

| Chemical Name | 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt | [1] |

| CAS Number | 515111-36-1 | [1][2] |

| Molecular Formula | C₁₉H₁₀IN₆NaO₁₀S₂ | [1] |

| Molecular Weight | 696.34 g/mol | [1] |

| λmax (Tetrazolium Salt) | 234 nm | [2] |

| Molar Absorptivity (ε) | >36,000 M⁻¹cm⁻¹ at 234 nm | [2] |

| λmax (Formazan Dye) | 433 nm | [2] |

| Molar Absorptivity (ε) | >30,000 M⁻¹cm⁻¹ at 433 nm | [2] |

| Solubility | High water solubility (10-100 mM solutions can be prepared) | [1][2] |

Mechanism of Action in Cellular Assays

The utility of this compound in cell viability assays is based on its reduction to a brightly colored formazan dye by metabolically active cells.[3][4] In its oxidized state, the this compound tetrazolium salt is typically a pale compound. Upon reduction, the tetrazolium ring is cleaved, resulting in the formation of a water-soluble orange formazan dye. The intensity of the color produced is directly proportional to the number of viable cells in the sample.

This reduction is not spontaneous but is catalyzed by cellular dehydrogenases and reductases.[5] The primary electron donor for this reaction is the reduced pyridine nucleotide cofactor, NADH, which is a key indicator of active cellular metabolism.[3] Since this compound does not readily permeate the cell membrane, the reduction occurs at the cell surface via transmembrane electron transport. This process is significantly enhanced by the presence of an intermediate electron acceptor, such as 1-Methoxy PMS (1-Methoxy-5-methylphenazinium methyl sulfate), which shuttles electrons from cellular NADH to the extracellular this compound.[2][5]

Caption: Mechanism of this compound reduction mediated by cellular dehydrogenases and an electron acceptor.

Experimental Protocol: this compound Cell Viability Assay

This section details a generalized protocol for assessing cell viability or cytotoxicity using a this compound based assay. Optimization may be required depending on the cell type and experimental conditions.

-

Cells of interest

-

Complete cell culture medium

-

Test compounds (e.g., cytotoxic agents, growth factors)

-

Phosphate-Buffered Saline (PBS)

-

This compound reagent (typically supplied with an electron mediator like 1-Methoxy PMS)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at ~430-450 nm

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for background control (medium only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the test compound to the appropriate wells. Add medium with vehicle (e.g., DMSO, PBS) to control wells.

-

Incubation with Compound: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Addition of this compound Reagent: Add 10 µL of the this compound reagent directly to each well. Gently tap the plate to ensure mixing.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically and is the time required to obtain a sufficient absorbance signal without saturation.

-

Absorbance Measurement: Measure the absorbance of each well at the formazan's λmax (~433 nm) using a microplate reader. A reference wavelength of ~600-650 nm can be used to subtract background noise.

-

Data Analysis:

-

Subtract the average absorbance of the background control wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:

-

% Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

-

Caption: Standard experimental workflow for a this compound based cell viability assay.

References

- 1. Reductive Chromogenic Dye this compound | CAS 515111-36-1 Dojindo [dojindo.com]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazolium Dyes: Chemical Properties, Synthesis, and Applications - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

WST-8 Assay: An In-depth Technical Guide to a Core Cell Viability Protocol

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and proliferation is a cornerstone of cellular and molecular biology. The WST-8 assay, a colorimetric method, has emerged as a robust and sensitive tool for these applications. This guide provides a comprehensive overview of the WST-8 assay, including its underlying principles, a detailed experimental protocol, and a summary of key quantitative data.

Principle of the WST-8 Assay

The WST-8 assay is predicated on the enzymatic reduction of a highly water-soluble tetrazolium salt, WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt), by cellular dehydrogenases.[1][2] In viable, metabolically active cells, these dehydrogenases, primarily located in the mitochondria, reduce the pale yellow WST-8 to a vibrant, water-soluble orange formazan dye.[3][4] This reduction is facilitated by an electron carrier, 1-methoxy-5-methylphenazinium methyl sulfate.[5] The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance of the solution at approximately 450-460 nm.[5][6][7]

A key advantage of the WST-8 assay over its predecessors, such as MTT, is that the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step and reducing cell toxicity.[6][8] This allows for downstream applications with the same cell populations.[6][9]

Experimental Protocol

This protocol outlines the general steps for performing a WST-8 assay in a 96-well plate format. It is crucial to optimize parameters such as cell seeding density and incubation time for each specific cell line and experimental condition.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

WST-8 assay reagent (commercially available as Cell Counting Kit-8 or similar)

-

96-well clear, flat-bottom microplate[7]

-

Microplate reader capable of measuring absorbance at 450 nm[7]

-

CO2 incubator

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Prepare a cell suspension of the desired concentration in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.[6] The optimal cell density can range from 1,000 to 100,000 cells per well, depending on the cell type and proliferation rate.[7][9] It is recommended to perform a cell titration experiment to determine the linear range for your specific cells.[8]

-

Include blank wells containing only culture medium to serve as a background control.[6]

-

-

Cell Culture and Treatment:

-

Incubate the plate in a humidified CO2 incubator at 37°C for 24-96 hours, or until cells reach the desired confluency.[10]

-

If testing the effect of a compound, add the desired concentrations to the appropriate wells. Include vehicle control wells.

-

-

Addition of WST-8 Reagent:

-

Incubation:

-

Absorbance Measurement:

Data Analysis:

-

Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculation of Cell Viability: Cell viability can be expressed as a percentage relative to the untreated control cells using the following formula:

Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Quantitative Data Summary

The following tables summarize key quantitative parameters for the WST-8 assay based on typical protocols.

Table 1: Recommended Cell Seeding Densities (96-well plate)

| Cell Type | Seeding Density (cells/well) | Source(s) |

| Adherent Cells (e.g., HeLa) | 1,000 - 10,000 | [5][7] |

| Suspension Cells (e.g., Jurkat) | 5,000 - 100,000 | [7][8] |

Table 2: Reagent Volumes and Incubation Parameters (96-well plate)

| Parameter | Value | Source(s) |

| Cell Culture Volume | 100 µL | [6][7] |

| WST-8 Reagent Volume | 10 µL | [6][7][8] |

| Incubation Time | 1 - 4 hours | [6][7][8][11] |

| Incubation Temperature | 37°C | [6][7][8] |

| Absorbance Wavelength | 450 nm | [6][8] |

Visualizing the WST-8 Assay Workflow

The following diagram illustrates the core steps of the WST-8 assay protocol.

Caption: A flowchart illustrating the sequential steps of the WST-8 assay protocol.

Mechanism of WST-8 Reduction

The diagram below depicts the biochemical principle of the WST-8 assay.

Caption: The enzymatic reduction of WST-8 to formazan by cellular dehydrogenases.

References

- 1. What is the principle of WST-8 assays? | AAT Bioquest [aatbio.com]

- 2. bosterbio.com [bosterbio.com]

- 3. WST-8: Significance and symbolism [wisdomlib.org]

- 4. ucallmlabs.com [ucallmlabs.com]

- 5. stemcell.com [stemcell.com]

- 6. assaygenie.com [assaygenie.com]

- 7. abcam.com [abcam.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. gentelbio.com [gentelbio.com]

- 10. zellx.de [zellx.de]

- 11. himedialabs.com [himedialabs.com]

An In-depth Technical Guide to WST-Type Assays for Cytotoxicity Assessment

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of cell viability and cytotoxicity is a cornerstone of biological research and drug discovery. These measurements are critical for evaluating the effects of novel chemical compounds, understanding disease mechanisms, and screening potential therapeutics. For decades, tetrazolium salt-based assays have been the method of choice due to their reliability and suitability for high-throughput screening.

Among these, the MTT assay was the first widely adopted method. However, its reliance on the solubilization of insoluble formazan crystals presents a significant workflow limitation. To address this, a new generation of water-soluble tetrazolium salts (WSTs) was developed. This guide provides a comprehensive overview of the advantages of using WST-type assays, with a focus on WST-1 and WST-8, for determining cytotoxicity. It covers the core principles, comparative data, and detailed experimental protocols tailored for a research and development audience.

The Core Principle: Linking Metabolic Activity to Cell Viability

WST-type assays quantify the number of viable cells by measuring their metabolic activity. The fundamental principle is based on the cleavage of a water-soluble tetrazolium salt into a water-soluble formazan dye by mitochondrial dehydrogenases, which are primarily active in metabolically viable cells.[1][2][3] The amount of formazan produced, measured colorimetrically, is directly proportional to the number of living cells in the culture.[1][2] This conversion is a hallmark of cells with an active respiratory chain, making it a reliable indicator of cell health.

Key Advantages of WST Assays Over Traditional Methods

WST-type assays offer significant improvements over older methods like MTT and XTT, streamlining the experimental process and enhancing data quality.

-

Water-Soluble Formazan Product : Unlike the MTT assay, which produces water-insoluble formazan crystals that must be dissolved in an organic solvent before measurement, WST assays produce a formazan dye that is fully soluble in the cell culture medium.[1][3] This key difference eliminates the cumbersome and error-prone solubilization step.

-

Simplified One-Step Protocol : The water-soluble nature of the reagents allows for a simple, homogeneous "add-and-measure" protocol. The WST reagent is added directly to the cells in culture, and after a short incubation, the absorbance is read.[2] This reduces hands-on time, minimizes the risk of cell loss or damage from washing or harvesting, and makes the assay highly amenable to high-throughput automation.[2]

-

Higher Sensitivity and Wider Dynamic Range : WST assays, particularly WST-1, have demonstrated higher sensitivity and a broader linear range compared to assays like MTT and XTT.[1][2][3][4] This allows for the detection of subtle changes in cell viability and the accurate quantification of a wider range of cell numbers.

-

Rapid Results : The reaction is typically fast, with results often obtainable within 30 minutes to 4 hours of adding the reagent, depending on the cell type and density.[2][3] This rapid turnaround is advantageous for time-sensitive experiments and large-scale screening campaigns.

-

Reduced Cytotoxicity : Many WST reagents, such as WST-8, are not permeable to the cell membrane and the reduction occurs at the cell surface via electron mediators.[5] This results in very low cytotoxicity, which is a significant advantage as it allows for kinetic monitoring of the same cell population over time or for the use of the assayed cells in subsequent experiments.[5][6]

-

High Reagent Stability : The WST-1 reagent is chemically more stable than other tetrazolium salts like XTT and MTS.[3] It can be stored as a ready-to-use solution at 4°C for extended periods, adding convenience and ensuring consistency between experiments.[3]

Quantitative Comparison with Other Cytotoxicity Assays

Table 1: Feature Comparison of Common Tetrazolium-Based Assays

| Feature | MTT | XTT | WST-1 / WST-8 |

| Formazan Solubility | Insoluble (requires solubilization)[1] | Soluble[1] | Soluble[1][3] |

| Protocol Steps | Multiple (add reagent, incubate, solubilize, read)[6] | Single (add reagent, incubate, read) | Single (add reagent, incubate, read)[2][6] |

| Sensitivity | Moderate[6] | Lower than WST-1[1] | High[1][2][4][6] |

| Linearity | Good | Narrower than WST-1[3] | Wide[3] |

| Reagent Stability | Moderate | Requires co-factor (e.g., PMS)[7] | High (stable ready-to-use solution)[3] |

| Cytotoxicity | Cytotoxic[6] | Low | Very Low (enables kinetic studies)[5][6] |

| Relative Cost | Low[7] | Moderate | Moderate to High[7] |

Table 2: Examples of Discrepant Results Between WST-1 and Other Assays

| Test Substance | Cell Lines | Assay Comparison | Finding |

| Black Sea Propolis Extract (BSPE) | HCT-116, DLD-1 | MTT vs. WST-1 | At 300 µg/mL on DLD-1 cells, MTT showed 46% viability while WST-1 showed 12%. WST-1 results were more consistent with apoptosis assays.[8] |

| TWIP Steel Particles | HUVEC | WST-1 vs. CellTiter-Glo® (ATP) | WST-1 indicated an IC50 of 1000 µg/ml, while the ATP assay showed an IC50 >2000 µg/ml. The WST-1 result was found to be a false positive due to interference.[4] |

| Mesoporous Silica Nanoparticles | TZM-bl | MTT vs. WST-1 vs. ATP-based | WST-1 sometimes underestimated cytotoxicity and even suggested viability exceeding 100%, while MTT generally overestimated it. ATP-based assays correlated best with actual cell counts.[9] |

Detailed Experimental Protocol for a WST-based Cytotoxicity Assay

This protocol provides a generalized procedure for assessing cytotoxicity using a WST-type reagent in a 96-well plate format. Optimization of cell number and incubation times is recommended for specific cell lines and experimental conditions.

Materials:

-

Cells in culture

-

Complete culture medium

-

Test compound(s)

-

96-well flat-bottom tissue culture plates

-

WST Reagent (e.g., Cell Proliferation Reagent WST-1)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader with a 420-480 nm filter and a >600 nm reference filter

Procedure:

-

Cell Seeding: Harvest and count cells. Dilute the cell suspension to the desired concentration in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Treatment: After allowing cells to adhere (typically 24 hours), add various concentrations of the test compound to the wells. Include appropriate controls:

-

Vehicle Control: Cells treated with the same solvent used to dissolve the test compound.

-

Untreated Control: Cells in culture medium only (represents 100% viability).

-

Background Control: Wells with culture medium but no cells, to measure background absorbance.[5]

-

-

Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Addition of WST Reagent: At the end of the treatment period, add 10 µL of the WST reagent directly to each well.[5][11] Gently tap the plate to ensure mixing.

-

Final Incubation: Incubate the plate for 0.5 to 4 hours in the incubator.[3][11] The optimal time depends on the metabolic activity of the cells and should be determined empirically. The color will change from pink/red to orange/yellow in wells with viable cells.[12]

-

Data Acquisition: Before reading, shake the plate for 1 minute to ensure a homogeneous distribution of the formazan dye.[3] Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is around 440 nm).[3][11] Use a reference wavelength greater than 600 nm to subtract background noise.

-

Calculation: Calculate cell viability as follows:

-

Percent Viability = [(Absorbance of Sample - Absorbance of Background) / (Absorbance of Untreated Control - Absorbance of Background)] x 100

-

Important Considerations and Limitations

While robust, WST assays are not without potential pitfalls. Awareness of these limitations is crucial for accurate data interpretation.

-

Chemical Interference: The assay relies on a chemical reduction reaction. Therefore, reducing compounds present in the test substance (e.g., ascorbic acid, dithiothreitol) can reduce the WST salt non-enzymatically, leading to a false-positive signal of cell viability.[4]

-

Nanoparticle and Material Interference: Certain nanomaterials and metallic ions (e.g., manganese, carbon nanotubes) can directly interact with the tetrazolium salt or the formazan product.[4][9] This can either inhibit color development (false cytotoxicity) or generate color non-biologically (false viability).[4] It is essential to run controls with the test material in cell-free medium to check for such interference.

-

Metabolic Alterations: The assay measures metabolic activity, not cell number directly. If a test compound alters the metabolic rate of the cells without killing them (e.g., inducing a quiescent state), the assay may not accurately reflect the viable cell count.

-

Background Absorbance: The culture medium itself can contribute to background absorbance, especially after prolonged incubation with the WST reagent.[3] Always subtract the absorbance of cell-free wells from all readings.

Conclusion

WST-type cytotoxicity assays represent a significant advancement over traditional methods like the MTT assay. Their primary advantages—a simplified one-step protocol, the production of a water-soluble formazan, higher sensitivity, and lower intrinsic toxicity—make them an ideal choice for modern cell biology research and high-throughput drug screening. By providing faster, more reliable, and more convenient workflows, WST assays empower researchers to generate high-quality cytotoxicity data efficiently. However, as with any assay, a thorough understanding of its principles and potential limitations is paramount for ensuring the accuracy and validity of the experimental results.

References

- 1. Cell viability and proliferation measurement [takarabio.com]

- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dojindo.com [dojindo.com]

- 6. What are the differences between MTT and WST assays? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. jag.journalagent.com [jag.journalagent.com]

- 9. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

WST-3 Assay Protocol for Adherent Cells: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Water Soluble Tetrazolium Salt-3 (WST-3) assay is a robust and sensitive colorimetric method for the quantification of cell viability, proliferation, and cytotoxicity. This assay is predicated on the cleavage of the tetrazolium salt this compound into a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced, as measured by absorbance, is directly proportional to the number of viable cells in the culture.

This application note provides a comprehensive protocol for utilizing the this compound assay with adherent cell lines, offering a streamlined workflow compared to traditional methods like the MTT assay, as it does not require a solubilization step. The water-soluble nature of the formazan product simplifies the procedure, making it ideal for high-throughput screening and sensitive applications in drug discovery and toxicology.

Principle of the this compound Assay

The core of the this compound assay lies in the enzymatic reduction of the tetrazolium salt. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, produce reducing equivalents (NADH, NADPH). In the presence of an electron mediator, these reducing equivalents are transferred to the this compound reagent, converting it into a yellow-colored formazan product. This conversion only occurs in cells with active metabolism, providing a direct correlation between the measured absorbance and the number of living cells.[1] The intensity of the color is quantified by measuring the absorbance at approximately 433 nm.[2]

Materials and Reagents

-

Adherent cells of interest

-

Complete cell culture medium

-

96-well, flat-bottom, sterile tissue culture plates

-

This compound reagent (typically supplied with an electron mediator solution)

-

Phosphate-Buffered Saline (PBS), sterile

-

Test compounds and vehicle controls

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at ~430-450 nm

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Step 1: Cell Seeding

-

Harvest adherent cells using standard trypsinization methods and resuspend in complete culture medium.

-

Perform a cell count to determine the cell concentration.

-

Dilute the cell suspension to the desired seeding density. This should be optimized for your specific cell line and experiment duration. A general starting point is between 5,000 and 40,000 cells per well in a 96-well plate.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control (blank).

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to adhere and resume logarithmic growth.

Step 2: Cell Treatment

-

After the initial 24-hour incubation, remove the culture medium.

-

Add 100 µL of fresh medium containing the desired concentrations of your test compounds to the appropriate wells.

-

Include vehicle-treated wells as a negative control and, if applicable, a known cytotoxic agent as a positive control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Step 3: this compound Reagent Incubation

-

At the end of the treatment period, add 10 µL of the this compound reagent to each well, including the blank and control wells.

-

Gently tap the plate to ensure thorough mixing.

-

Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator. The optimal incubation time will depend on the cell type and density and should be determined empirically.

Step 4: Absorbance Measurement

-

After the incubation with the this compound reagent, gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

-

Measure the absorbance at a wavelength between 420 nm and 480 nm using a microplate reader. The maximal absorbance for the this compound formazan is approximately 433 nm.[2][3]

-

A reference wavelength of >600 nm can be used to subtract background absorbance.

Step 5: Data Analysis

-

Subtract the average absorbance of the blank wells (medium with this compound reagent only) from the absorbance values of all other wells.

-

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Data Presentation

Quantitative data from a typical this compound assay should be presented in a clear and structured format. The following tables provide examples of recommended cell seeding densities and representative data.

Table 1: Recommended Seeding Densities for Adherent Cells in a 96-well Plate

| Cell Line Type | Recommended Seeding Density (cells/well) |

| Fast-growing (e.g., HeLa, HEK293) | 5,000 - 10,000 |

| Moderately-growing (e.g., A549, MCF7) | 10,000 - 20,000 |

| Slow-growing (e.g., primary cells) | 20,000 - 40,000 |

Note: These are general recommendations. The optimal seeding density should be determined experimentally for each cell line to ensure that cells are in the exponential growth phase during the assay.

Table 2: Representative this compound Assay Data

| Cell Number per Well | Average Absorbance (450 nm) | Standard Deviation |

| 0 (Blank) | 0.150 | 0.015 |

| 5,000 | 0.450 | 0.035 |

| 10,000 | 0.850 | 0.060 |

| 20,000 | 1.550 | 0.110 |

| 40,000 | 2.850 | 0.200 |

Note: This data is illustrative and the actual absorbance values will vary depending on the cell line, incubation time, and specific this compound reagent used.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background absorbance | - Contamination of medium or reagents- Extended incubation with this compound reagent- Phenol red in the medium | - Use sterile technique and fresh reagents- Optimize and reduce incubation time- Use phenol red-free medium for the assay |

| Low signal or poor sensitivity | - Low cell number- Reduced metabolic activity of cells- Insufficient incubation time with this compound | - Increase cell seeding density- Ensure cells are healthy and in log phase- Increase incubation time with this compound reagent |

| High well-to-well variability | - Uneven cell seeding- Edge effects in the 96-well plate- Incomplete mixing of this compound reagent | - Ensure a homogenous cell suspension before seeding- Avoid using the outer wells of the plate- Gently tap or shake the plate after adding this compound |

| Interference from test compounds | - Compound absorbs at the same wavelength- Compound directly reduces this compound | - Run a control with the compound in cell-free medium- If interference is observed, consider a different viability assay |

Conclusion

The this compound assay offers a sensitive, reliable, and user-friendly method for assessing cell viability and proliferation in adherent cell cultures. Its simple, one-step protocol and the generation of a water-soluble formazan product make it a superior alternative to older tetrazolium-based assays for many applications, particularly in high-throughput settings. By following this detailed protocol and optimizing conditions for specific cell lines, researchers can obtain accurate and reproducible data for a wide range of studies in cell biology and drug development.

References

Optimizing WST-3 Incubation Time for Enhanced Lymphocyte Proliferation Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The measurement of lymphocyte proliferation is a cornerstone of immunological research and is critical for evaluating the efficacy of immunomodulatory drugs, vaccines, and cell-based therapies. Water-soluble tetrazolium salt (WST) assays provide a colorimetric method for quantifying cell proliferation and viability. WST-3, in particular, is reduced by metabolically active cells to a water-soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable, proliferating cells. The incubation time of the this compound reagent with lymphocytes is a critical parameter that can significantly impact the accuracy and sensitivity of the assay. This document provides a detailed protocol for optimizing the this compound incubation time for lymphocyte proliferation assays to ensure robust and reproducible results.

The principle of the WST assay in the context of lymphocyte proliferation is based on the profound metabolic reprogramming that occurs upon lymphocyte activation. Quiescent, naïve lymphocytes primarily rely on oxidative phosphorylation for their energy needs. However, upon activation by antigens or mitogens, they switch to a state of high metabolic activity characterized by increased aerobic glycolysis and glutaminolysis.[1][2][3] This metabolic shift fuels the biosynthetic and bioenergetic demands of cell growth and division.[1][3] The this compound assay leverages this metabolic upregulation by measuring the activity of cellular dehydrogenases, particularly those involved in producing NADH and NADPH, which are crucial for the reduction of the this compound reagent.[4] Specifically, WST reagents that are cell-impermeable are thought to be reduced extracellularly by plasma membrane NADPH-oxidase.[1]

Key Factors Influencing this compound Incubation Time

Several factors can influence the optimal this compound incubation time for lymphocyte proliferation assays:

-

Lymphocyte Type and Purity: Different lymphocyte subsets (e.g., T cells, B cells, NK cells) may have varying metabolic rates upon activation. The purity of the lymphocyte population can also affect the overall metabolic activity.

-

Cell Density: The number of cells seeded per well is a crucial variable.[1] Higher cell densities will lead to a faster accumulation of formazan and may require shorter incubation times.

-

Stimulation Conditions: The type and concentration of the stimulus (e.g., mitogens like PHA, anti-CD3/CD28 antibodies, or specific antigens) will influence the kinetics and magnitude of the proliferative response and, consequently, the metabolic activity of the cells.

-

Culture Duration: The metabolic activity of lymphocytes changes over the course of the culture period following stimulation. A study on spleen cells stimulated with anti-CD3 and anti-CD28 antibodies showed that the highest absorbance for WST-1 was observed on day 2 of stimulation.[1]

Experimental Protocol: Optimization of this compound Incubation Time

This protocol outlines the steps to determine the optimal this compound incubation time for your specific experimental conditions.

Materials:

-

Isolated primary lymphocytes (e.g., human peripheral blood mononuclear cells - PBMCs)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin-streptomycin)

-

Lymphocyte stimulus (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 antibodies)

-

This compound reagent

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at ~450 nm

Methodology:

-

Cell Seeding:

-

Prepare a suspension of lymphocytes in complete culture medium at a desired concentration (e.g., 1 x 10^6 cells/mL).

-

Seed 100 µL of the cell suspension into the wells of a 96-well plate. Include wells for unstimulated controls and stimulated cells.

-

Note: It is recommended to perform a cell titration experiment to determine the optimal cell density for your specific assay.

-

-

Lymphocyte Stimulation:

-

Add the appropriate stimulus to the designated wells at a predetermined optimal concentration. For unstimulated controls, add an equivalent volume of culture medium.

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired stimulation period (e.g., 48-72 hours).

-

-

This compound Incubation Time-Course:

-

At the end of the stimulation period, add 10 µL of this compound reagent to each well.

-

Immediately measure the absorbance at 450 nm (this will serve as the 0-hour time point).

-

Return the plate to the incubator and measure the absorbance at regular intervals (e.g., 0.5, 1, 2, 3, and 4 hours) post-WST-3 addition. Most standard protocols suggest an incubation time between 0.5 and 4 hours.[5]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and this compound reagent only) from all other readings.

-

Plot the absorbance (Y-axis) against the incubation time (X-axis) for both stimulated and unstimulated cells.

-

The optimal incubation time is the point at which the stimulated sample provides a robust signal with low background from the unstimulated sample, and the signal is still within the linear range of the assay.

-

Data Presentation

The results of the this compound incubation time optimization experiment can be summarized in a table for easy comparison.

Table 1: Example Data for Optimization of this compound Incubation Time with PHA-Stimulated Lymphocytes

| Incubation Time (hours) | Mean Absorbance (450 nm) - Unstimulated | Mean Absorbance (450 nm) - Stimulated | Signal-to-Background Ratio |

| 0 | 0.150 | 0.155 | 1.03 |

| 0.5 | 0.205 | 0.450 | 2.20 |

| 1.0 | 0.260 | 0.850 | 3.27 |

| 2.0 | 0.350 | 1.550 | 4.43 |

| 3.0 | 0.480 | 2.150 | 4.48 |

| 4.0 | 0.650 | 2.500 | 3.85 |

Note: The data presented in this table is for illustrative purposes only and will vary depending on the experimental conditions.

In this example, a 3-hour incubation time provides the highest signal-to-background ratio while maintaining a strong signal from the stimulated cells. Longer incubation times may lead to increased background absorbance and potentially saturation of the signal. A study on human peripheral blood mononuclear cells (hPBMCs) utilized a 3-hour incubation with the similar WST-1 reagent.

Visualizations

Experimental Workflow

Caption: Workflow for optimizing this compound incubation time.

Signaling Pathway in Activated Lymphocytes

Caption: Metabolic pathway leading to this compound reduction.

Conclusion

Optimizing the this compound incubation time is a critical step in establishing a reliable and sensitive lymphocyte proliferation assay. By performing a time-course experiment as described in this protocol, researchers can identify the ideal incubation period for their specific experimental setup, leading to more accurate and reproducible data. An incubation time of 2 to 3 hours is often a good starting point for optimization with primary lymphocytes. These application notes and protocols provide a framework for researchers to confidently employ the this compound assay in their immunological studies.

References

- 1. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate Limits T Cell Proliferation via the NAD(H) Redox State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate Limits T Cell Proliferation via the NAD(H) Redox State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for WST-3 Assay in 3D Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and biomedical research for their superior physiological relevance compared to traditional 2D cell monolayers. These complex structures better mimic the in vivo microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles. Consequently, assessing cell viability and cytotoxicity in these 3D models is crucial for obtaining predictive data on drug efficacy and toxicity.

The WST-3 (Water-Soluble Tetrazolium salt-3) assay is a colorimetric method for the sensitive quantification of cell viability, proliferation, and cytotoxicity. This assay offers a valuable tool for researchers working with 3D cell culture models. This document provides detailed application notes and a comprehensive protocol for the effective use of the this compound assay in 3D cell culture systems.

Principle of the this compound Assay

The this compound assay is based on the reduction of a water-soluble tetrazolium salt to a colored formazan product by metabolically active cells. In the presence of an electron mediator, mitochondrial dehydrogenases in viable cells reduce the this compound reagent to a yellow-orange formazan dye. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The absorbance of the formazan solution can be measured using a spectrophotometer or microplate reader, typically at a wavelength of around 433 nm.

Advantages and Limitations in 3D Cell Culture

Advantages:

-

Water-Soluble Formazan: The formazan product of the this compound assay is water-soluble, eliminating the need for a solubilization step and simplifying the assay protocol. This is particularly advantageous for high-throughput screening.

-

High Sensitivity: The this compound assay is known for its high sensitivity, allowing for the detection of small changes in cell viability.

-

Low Cytotoxicity: The this compound reagent exhibits low toxicity to cells, enabling longer incubation times if necessary for sufficient signal generation in dense 3D structures.

Limitations:

-

Reagent Penetration: The dense, multi-layered nature of 3D cell culture models can hinder the penetration of the this compound reagent and the diffusion of the formazan product out of the spheroid or organoid. This can lead to an underestimation of cell viability.

-

Inner Core Necrosis: Larger spheroids often develop a necrotic core due to limited nutrient and oxygen diffusion. The this compound assay, which measures metabolic activity, will not detect these non-viable cells, which may be a desired or undesired outcome depending on the experimental question.

-

Metabolic Interference: Compounds that affect cellular metabolism or interact with the tetrazolium salt or electron mediator can interfere with the assay and produce misleading results.

Experimental Protocols

This section provides a detailed methodology for performing the this compound assay with 3D cell culture models. The protocol is a general guideline and may require optimization for specific cell types, 3D culture methods, and experimental conditions.

I. Materials and Reagents

-

3D cell culture model (spheroids or organoids) in a 96-well or 384-well plate

-

This compound assay reagent (commercially available kits)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at ~430-460 nm

II. 3D Cell Culture Model Formation

Various methods can be used to generate 3D cell culture models. Below are two common techniques:

A. Spheroid Formation using Ultra-Low Attachment Plates:

-

Culture cells to 70-80% confluency in a standard 2D culture flask.

-

Harvest cells using trypsin-EDTA and neutralize with culture medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh culture medium to the desired cell concentration (e.g., 1,000-10,000 cells/well).

-

Seed the cell suspension into an ultra-low attachment 96-well round-bottom plate.

-

Centrifuge the plate at a low speed (e.g., 100-300 x g) for 5-10 minutes to facilitate cell aggregation.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-7 days to allow for spheroid formation.

B. Organoid Culture in Extracellular Matrix (ECM):

-

Isolate stem cells or tissue fragments according to established protocols.

-

Embed the cells or fragments in a basement membrane matrix (e.g., Matrigel®).

-

Plate the ECM domes in a multi-well plate.

-

Allow the ECM to polymerize at 37°C.

-

Add organoid growth medium to each well.

-

Culture the organoids for the desired period, with regular medium changes.

III. This compound Assay Protocol

-

Prepare this compound Reagent: Prepare the this compound reagent according to the manufacturer's instructions. This typically involves mixing the tetrazolium salt solution with an electron mediator solution.

-

Add this compound Reagent to Wells: Carefully add 10 µL of the prepared this compound reagent to each well of the 96-well plate containing the 3D cell culture models in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-4 hours. The optimal incubation time will depend on the cell type, spheroid/organoid size, and cell density, and should be determined empirically.

-

Measure Absorbance: After incubation, gently mix the contents of each well by pipetting or using a plate shaker for 1 minute.

-

Measure the absorbance at the recommended wavelength (typically around 433-450 nm) using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.

IV. Data Analysis

-

Background Subtraction: Subtract the average absorbance of the blank wells (medium and this compound reagent only) from the absorbance readings of all other wells.

-

Calculate Percentage Viability:

-

For drug treatment experiments: % Viability = [(Absorbance of Treated Spheroids - Absorbance of Blank) / (Absorbance of Untreated Control Spheroids - Absorbance of Blank)] * 100

-

For proliferation assays: Compare the absorbance values at different time points to the initial time point.

-

Data Presentation

Quantitative data from this compound assays on 3D cell culture models should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Optimization of this compound Assay Incubation Time in Spheroid Models

| Cell Line | Spheroid Size (µm) | Incubation Time (hours) | Absorbance (450 nm) | Signal-to-Background Ratio |

| MCF-7 | ~300 | 1 | 0.45 ± 0.03 | 5.2 |

| MCF-7 | ~300 | 2 | 0.82 ± 0.05 | 9.8 |

| MCF-7 | ~300 | 4 | 1.35 ± 0.08 | 15.6 |

| A549 | ~400 | 1 | 0.38 ± 0.02 | 4.5 |

| A549 | ~400 | 2 | 0.71 ± 0.04 | 8.9 |

| A549 | ~400 | 4 | 1.19 ± 0.07 | 13.8 |

Table 2: Drug Response of 3D Spheroid Models Assessed by this compound Assay

| Cell Line | Drug | Concentration (µM) | % Viability (after 72h) |

| HT-29 | 5-Fluorouracil | 1 | 85.2 ± 5.1 |

| HT-29 | 5-Fluorouracil | 10 | 52.7 ± 4.3 |

| HT-29 | 5-Fluorouracil | 100 | 15.9 ± 2.8 |

| Panc-1 | Gemcitabine | 0.1 | 91.3 ± 6.2 |

| Panc-1 | Gemcitabine | 1 | 63.8 ± 5.5 |

| Panc-1 | Gemcitabine | 10 | 25.4 ± 3.9 |

Mandatory Visualizations

Signaling Pathway of this compound Reduction

Experimental Workflow for this compound Assay in 3D Cell Culture

Troubleshooting

Problem: Low Absorbance Signal

-

Possible Cause: Insufficient number of viable cells.

-

Solution: Increase the initial cell seeding density or prolong the culture period.

-

-

Possible Cause: Inadequate incubation time with the this compound reagent.

-

Solution: Optimize the incubation time (try 2, 4, or even 6 hours) to allow for sufficient formazan production.

-

-

Possible Cause: Poor reagent penetration into the 3D structure.

-

Solution: Gently agitate the plate during incubation to enhance reagent diffusion. For very large or dense spheroids, consider using a viability assay with better penetration characteristics or disaggregating the spheroids before the assay.

-

Problem: High Background Absorbance

-

Possible Cause: Contamination of the culture medium or reagents.

-

Solution: Use fresh, sterile medium and reagents.

-

-

Possible Cause: Presence of reducing agents in the test compounds.

-

Solution: Include a control well with the test compound and this compound reagent in cell-free medium to assess for direct reduction of the tetrazolium salt.

-

Problem: High Variability Between Replicates

-

Possible Cause: Inconsistent spheroid or organoid size.

-

Solution: Optimize the seeding density and culture conditions to produce more uniform 3D models.

-

-

Possible Cause: Incomplete mixing of the formazan product before reading.

-

Solution: Ensure thorough but gentle mixing of the well contents before measuring absorbance.

-

By following these application notes and protocols, researchers can effectively utilize the this compound assay to obtain reliable and reproducible data on cell viability in their 3D cell culture models, thereby advancing their research and drug development efforts.

Application Note and Protocol: Calculating Cell Viability from WST-1 Absorbance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Water Soluble Tetrazolium salt-1 (WST-1) assay is a robust and sensitive colorimetric method for the quantification of cell viability, proliferation, and cytotoxicity.[1][2] This assay is predicated on the ability of metabolically active cells to reduce the stable tetrazolium salt WST-1 to a soluble formazan dye.[3][4] This conversion is primarily mediated by mitochondrial dehydrogenases in viable cells.[4] The amount of the resulting formazan, which exhibits a distinct color, is directly proportional to the number of living cells in the culture.[1][3][4] The absorbance of the formazan solution can be easily quantified using a microplate spectrophotometer, making the WST-1 assay a high-throughput compatible method for assessing cellular health in response to various stimuli, including growth factors, cytotoxic compounds, and other therapeutic agents.[3]

Principle of the WST-1 Assay

The core of the WST-1 assay lies in the enzymatic reduction of the WST-1 tetrazolium salt. In viable cells, mitochondrial succinate-tetrazolium reductase systems cleave the tetrazolium ring of WST-1, resulting in the formation of a water-soluble formazan dye.[5] This formazan product absorbs light maximally at approximately 440-450 nm.[3][6] Therefore, the intensity of the color produced is a direct indicator of the metabolic activity of the cells, which in turn correlates with the number of viable cells.[4][5]

Experimental Workflow

The following diagram outlines the typical workflow for a WST-1 cell viability assay.

Caption: Workflow of the WST-1 Cell Viability Assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format but can be adapted for other plate sizes.

Materials:

-

WST-1 Cell Proliferation Reagent

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compounds or stimuli

-

Sterile, flat-bottom 96-well cell culture plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Prepare a cell suspension of the desired concentration in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well (typically ranging from 0.1 to 5 x 10^4) should be determined empirically for each cell line and experimental condition.[3][6]

-

Include wells for background control (medium only, no cells).

-

-

Cell Treatment:

-

Incubate the plate for 24 to 96 hours in a humidified incubator to allow cells to adhere and enter logarithmic growth phase.[6]

-

Prepare serial dilutions of your test compound or stimulus in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or control vehicle.

-

It is crucial to include the following controls:

-

Untreated Control: Cells cultured in medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.

-

Positive Control: Cells treated with a known cytotoxic agent.

-